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Cyclopentane, (2-hexyloctyl)-

Cat. No.: B13955235
CAS No.: 55044-77-4
M. Wt: 266.5 g/mol
InChI Key: XANJIFLJGFYUDD-UHFFFAOYSA-N
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Description

Contextualization within Hydrocarbon Chemistry and Cycloalkane Derivatives

Hydrocarbons are fundamental to organic chemistry, forming the backbone of a vast array of molecules. wou.edu They are broadly classified as alkanes, alkenes, alkynes, and aromatic hydrocarbons. Cycloalkanes, a subgroup of alkanes, are characterized by a ring structure. wikipedia.orgbritannica.com The stability of cycloalkanes is influenced by ring strain; for instance, cyclopropane (B1198618) with its 60° C-C-C bond angles is highly strained and reactive, while cyclopentane (B165970) and cyclohexane (B81311) are more stable due to bond angles closer to the ideal 109.5°. ck12.orgsdsu.edu

The properties of cycloalkanes are further modified by the presence of alkyl substituents. The naming of these derivatives follows a systematic approach where the substituents are listed alphabetically and the ring is numbered to assign the lowest possible locants to these groups. britannica.com

Significance and Research Trajectories of Branched Cyclopentane Structures

Branched-chain alkanes, including those with cyclopentane rings, often exhibit different physical and chemical properties compared to their straight-chain counterparts. cuny.edu For example, branching can lower the boiling point. cuny.edu Research into branched cyclopentane structures is driven by their potential applications in various fields. For instance, multiply alkylated cyclopentanes are utilized as low-volatility lubricants in space applications. wikipedia.org

The synthesis of complex cyclopentane derivatives is an active area of research, with methods like [3+2] cycloadditions and radical redox-relay mechanisms being developed to create polysubstituted cyclopentane rings with high stereoselectivity. organic-chemistry.orgbaranlab.org These synthetic advancements are crucial for accessing novel compounds with potentially valuable properties.

Overview of Current Knowledge and Emerging Research Gaps pertaining to Cyclopentane, (2-hexyloctyl)-

Cyclopentane, (2-hexyloctyl)- has been identified in the analysis of bioactive components in plant matter, such as in the peels of Musa acuminata (banana) and in the pyrolyzates of Cinnamomum camphora branches. auctoresonline.orgnih.gov Its presence has also been noted in studies related to the production of jet-fuel-range molecules from biomass-derived acids. rsc.org

Despite these identifications, a comprehensive understanding of the chemical and physical properties of Cyclopentane, (2-hexyloctyl)- remains limited. While computational data on properties like molecular weight and XLogP3 are available, experimental data on aspects such as boiling point, density, and spectral characteristics are not extensively documented in publicly accessible literature. nih.gov Further research is needed to fully characterize this compound and explore its potential applications, particularly in the context of its presence in natural products and biofuels.

Chemical and Physical Properties of Cyclopentane, (2-hexyloctyl)-

Below is a table summarizing the known identifiers and computed properties for Cyclopentane, (2-hexyloctyl)-.

PropertyValueSource
Molecular Formula C19H38 nist.govnih.gov
Molecular Weight 266.5 g/mol nist.govnih.gov
CAS Registry Number 55044-77-4 nist.govnih.gov
IUPAC Name 2-hexyloctylcyclopentane nih.gov
InChI InChI=1S/C19H38/c1-3-5-7-9-13-18(14-10-8-6-4-2)17-19-15-11-12-16-19/h18-19H,3-17H2,1-2H3 nist.govnih.gov
InChIKey XANJIFLJGFYUDD-UHFFFAOYSA-N nist.gov
Computed XLogP3 9.7 nih.gov
Computed Topological Polar Surface Area 0 Ų nih.gov
Computed Heavy Atom Count 19 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38 B13955235 Cyclopentane, (2-hexyloctyl)- CAS No. 55044-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55044-77-4

Molecular Formula

C19H38

Molecular Weight

266.5 g/mol

IUPAC Name

2-hexyloctylcyclopentane

InChI

InChI=1S/C19H38/c1-3-5-7-9-13-18(14-10-8-6-4-2)17-19-15-11-12-16-19/h18-19H,3-17H2,1-2H3

InChI Key

XANJIFLJGFYUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)CC1CCCC1

Origin of Product

United States

Advanced Spectroscopic Elucidation and Structural Characterization of Cyclopentane, 2 Hexyloctyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a powerful technique for determining the conformational preferences and dynamics of flexible molecules like Cyclopentane (B165970), (2-hexyloctyl)-. The cyclopentane ring itself is not planar and adopts puckered conformations to alleviate ring strain. msu.edu The presence of a bulky (2-hexyloctyl)- substituent influences the conformational equilibrium of the ring.

Elucidation of Stereoisomerism and Conformational Dynamics

The (2-hexyloctyl)- substituent introduces a chiral center at the second carbon of the octyl chain, leading to the existence of stereoisomers. msu.edu Furthermore, the cyclopentane ring can adopt various non-planar conformations, such as the envelope and twist forms. msu.edu The interplay between the stereochemistry of the side chain and the ring's puckering gives rise to a complex mixture of diastereomers and conformers.

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the relative orientation of protons and thus the preferred conformations. nih.gov The dynamic exchange between different conformers can be studied using variable-temperature NMR experiments. copernicus.org At room temperature, the rapid interconversion of conformers might lead to averaged signals in the NMR spectrum. docbrown.info However, at lower temperatures, the exchange can be slowed down, allowing for the observation of distinct signals for individual conformers.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

For a molecule with the complexity of Cyclopentane, (2-hexyloctyl)-, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret due to overlapping signals. omicsonline.org Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. libretexts.org

Commonly employed 2D NMR experiments include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org This is crucial for tracing the connectivity within the cyclopentane ring and the alkyl chains of the substituent.

Total Correlation Spectroscopy (TOCSY): TOCSY establishes correlations between all protons within a spin system, providing information about entire molecular fragments. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. libretexts.orgwikipedia.org It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

These multi-dimensional techniques work in concert to provide a detailed and unambiguous assignment of the complex NMR spectra of Cyclopentane, (2-hexyloctyl)-, facilitating a thorough structural elucidation. omicsonline.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of organic compounds. acdlabs.com For Cyclopentane, (2-hexyloctyl)-, MS provides confirmatory evidence of its molecular formula and insights into its structural features.

The molecular formula of Cyclopentane, (2-hexyloctyl)- is C₁₉H₃₈, with a corresponding molecular weight of approximately 266.51 g/mol . nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Detection

GC-MS is a highly sensitive hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This method is well-suited for the analysis of volatile and semi-volatile compounds like Cyclopentane, (2-hexyloctyl)-. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. Subsequently, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a molecular fingerprint. For Cyclopentane, (2-hexyloctyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, although its intensity might be low depending on the ionization method. acdlabs.com The fragmentation pattern is characterized by a series of fragment ions resulting from the cleavage of C-C bonds in the alkyl chains and the cyclopentane ring. Common fragments for alkanes and cycloalkanes include losses of alkyl radicals. nih.govdocbrown.info The most abundant ion in the spectrum is referred to as the base peak. docbrown.info

Table 1: Key GC-MS Data for Cyclopentane, (2-hexyloctyl)-

Parameter Value Reference
NIST Number 12884 nih.gov
Total Peaks 136 nih.gov
Top Peak (m/z) 41 nih.gov
2nd Highest Peak (m/z) 43 nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places or better. docbrown.infomdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For Cyclopentane, (2-hexyloctyl)-, with a molecular formula of C₁₉H₃₈, the calculated exact mass is 266.2974 Da. nih.gov HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it a powerful tool for confirming the identity of a compound.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

For Cyclopentane, (2-hexyloctyl)-, the IR and Raman spectra are dominated by features associated with the C-H and C-C bonds of the alkane structure.

Key Vibrational Modes for Cyclopentane, (2-hexyloctyl)-:

C-H Stretching: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region are due to the scissoring and bending vibrations of CH₂ groups. The bending vibration of methyl groups typically appears around 1375 cm⁻¹.

Cyclopentane Ring Vibrations: The cyclopentane ring exhibits characteristic ring puckering and breathing vibrations. These modes can be observed in both IR and Raman spectra and are sensitive to the conformation of the ring. nih.gov

While IR spectroscopy is generally more sensitive, Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. edinst.com The combination of both techniques provides a more complete picture of the vibrational properties of Cyclopentane, (2-hexyloctyl)-. mpg.de

Table 2: List of Chemical Compounds

Compound Name
Cyclopentane, (2-hexyloctyl)-
Cyclopropane (B1198618)
Cyclobutane
Cyclopentane
Methylcyclohexane
Lactic acid
(E)-1,2-dichloroethene
2-chlorocyclopentanone
2-bromocyclopentanone
Carbon tetrachloride
Acetonitrile
Tetramethylsilane
Carbon dioxide
C₆₀
C₇₀

Analysis of Functional Group Frequencies and Band Assignments

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For "Cyclopentane, (2-hexyloctyl)-", which is a saturated hydrocarbon, the IR spectrum is expected to be dominated by C-H and C-C bond vibrations. The primary absorptions arise from the stretching and bending of these bonds within the methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups of the alkyl chains and the cyclopentane ring. spcmc.ac.innist.gov

The C-H stretching vibrations are typically observed in the 3000-2840 cm⁻¹ region. spcmc.ac.in The asymmetric and symmetric stretches of the CH3 and CH2 groups fall within this range. The presence of a cyclopentane ring can be identified by its characteristic CH2 stretching and scissoring vibrations. nist.govdocbrown.info The bending vibrations for C-H bonds appear in the 1485-1340 cm⁻¹ region. spcmc.ac.in Specifically, the scissoring vibration for a CH2 group in alkanes is found at approximately 1465 cm⁻¹. spcmc.ac.in Molecules with four or more contiguous CH2 groups, as is the case in the hexyloctyl substituent, are expected to show a methylene rocking vibration around 720 cm⁻¹. spcmc.ac.in

A detailed breakdown of the expected IR absorption bands and their assignments for "Cyclopentane, (2-hexyloctyl)-" is presented in the table below.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
2959 - 2853C-H StretchCH₂ groups in the cyclopentane ring and alkyl chains. nist.gov
~2955Asymmetric C-H StretchCH₃ groups in the alkyl chains. spcmc.ac.in
~2870Symmetric C-H StretchCH₃ groups in the alkyl chains. spcmc.ac.in
~1465Scissoring (Bending)CH₂ groups. spcmc.ac.in
1385 - 1365C-H BendingCharacteristic for branched alkanes, indicating the 2-hexyloctyl branching. spcmc.ac.in
1350 - 1150Wagging and Twisting (Bending)CH₂ groups (generally weak). spcmc.ac.in
~720Rocking (Bending)Long methylene chains (n≥4) in the hexyloctyl group. spcmc.ac.in

This table is generated based on typical infrared absorption frequencies for alkanes and cycloalkanes.

Studies of Intermolecular Interactions via Vibrational Spectroscopy

As a nonpolar saturated hydrocarbon, the intermolecular forces in "Cyclopentane, (2-hexyloctyl)-" are expected to be exclusively London dispersion forces. youtube.comucalgary.ca These are weak, transient interactions arising from temporary fluctuations in electron distribution within the molecules. youtube.com Vibrational spectroscopy, particularly in the far-infrared or terahertz region, can provide insights into these weak intermolecular interactions. sciengine.com

For long-chain and branched alkanes, the collective vibrations of the carbon skeleton occur at low frequencies. sciengine.com The study of these low-frequency modes can reveal information about the packing and conformational ordering of the molecules in the condensed phase. shu.ac.uk In similar long-chain alkanes, it has been observed that the degree of branching and the length of the alkyl chains influence the efficiency of molecular packing, which in turn affects the strength of the London dispersion forces. researchgate.netnih.gov The bulky (2-hexyloctyl) group attached to the cyclopentane ring would likely hinder close packing, leading to weaker intermolecular forces compared to a linear alkane of similar molecular weight.

X-ray Crystallography of Related Cyclopentane Derivatives

There is no specific X-ray crystallographic data available for "Cyclopentane, (2-hexyloctyl)-". Obtaining a single crystal suitable for X-ray diffraction of such a long-chain, flexible molecule presents significant challenges. msu.edu The conformational flexibility of the long alkyl chains and the cyclopentane ring (which undergoes pseudorotation) often leads to disorder in the crystal lattice, making it difficult to grow high-quality crystals. msu.eduresearchgate.net

However, X-ray crystallography has been successfully applied to other cyclopentane derivatives, often those with more rigid or polar functional groups that facilitate crystallization. researchgate.net For instance, studies on 1-aminocyclopentane-1-carboxylic acid derivatives have provided detailed conformational information. researchgate.net Similarly, X-ray diffraction studies on long-chain n-alkyl esters have yielded data on their packing in the solid state. nih.gov While these examples are not direct analogues, they demonstrate the potential of X-ray crystallography to elucidate the three-dimensional structure of cyclopentane-containing molecules, provided that suitable crystals can be obtained. nih.gov Research on the synthesis and characterization of various fluorene (B118485) derivatives, some incorporating cyclopentane, also highlights the use of X-ray diffraction in determining molecular structure and packing in the solid state. researchgate.net

Computational Chemistry and Theoretical Investigations of Cyclopentane, 2 Hexyloctyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electron distribution and predict the chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

The structure of (2-hexyloctyl)cyclopentane is characterized by significant conformational flexibility, arising from both the puckering of the cyclopentane (B165970) ring and the numerous rotational degrees of freedom in the long alkyl side chain. Density Functional Theory (DFT) is a widely used computational method to investigate the potential energy surface and determine the relative stabilities of different conformers.

The cyclopentane ring itself is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" (Cs symmetry) and the "twist" (C2 symmetry). These conformers are separated by very low energy barriers, allowing for rapid interconversion through a process known as pseudorotation.

The (2-hexyloctyl)- side chain adds another layer of complexity. Rotations around the various carbon-carbon single bonds lead to a multitude of rotational isomers (rotamers). The relative energies of these conformers are primarily determined by steric hindrance and weak intramolecular interactions. For long n-alkane chains, the energy difference between the anti (trans) and gauche conformations for each C-C-C-C dihedral angle is a key factor. DFT calculations, particularly those including dispersion corrections (e.g., B3LYP-D3), are essential for accurately capturing these subtle energy differences. chemrxiv.org

While a full conformational analysis of (2-hexyloctyl)cyclopentane is computationally intensive, the principles can be illustrated by the conformational energies of simpler alkanes.

Table 1: Representative DFT-Calculated Relative Conformational Energies for n-Butane Illustrates the energetic cost of gauche interactions relevant to the alkyl chain of (2-hexyloctyl)cyclopentane.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°~0.9

Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. Computational methods are used to locate the transition state (TS)—the highest energy point along the minimum energy reaction pathway—and calculate its energy relative to the reactants. This energy difference is the activation energy, which governs the reaction rate.

For a molecule like (2-hexyloctyl)cyclopentane, several reaction pathways are of interest, particularly in the context of combustion or lubricant degradation. These include:

Hydrogen Abstraction: The removal of a hydrogen atom by a radical species (e.g., •OH, •H, •CH₃). rsc.org The cyclopentyl ring contains secondary and tertiary hydrogens, while the alkyl chain contains primary and secondary hydrogens. The activation energy for abstraction varies depending on the type of C-H bond, generally following the order: tertiary < secondary < primary.

Thermal Decomposition (Pyrolysis): At high temperatures, C-C bond scission can occur. The most likely initial step is the ring-opening of the cyclopentyl radical to form an alkenyl radical. univ-orleans.fr

Computational methods such as Canonical Variational Transition State Theory (CVT), often including corrections for quantum mechanical tunneling (e.g., Small-Curvature Tunneling, SCT), are used to calculate temperature-dependent reaction rate constants. rsc.orgresearchgate.net These calculations reveal which reaction pathways are dominant under specific conditions.

Table 2: Calculated Activation Energies (Ea) for Hydrogen Abstraction from Cyclopentane by Various Radicals These values serve as a model for the reactivity of the cyclopentyl moiety in (2-hexyloctyl)cyclopentane.

RadicalReactionCalculated Ea (kcal/mol)
•Hc-C₅H₁₀ + •H → c-C₅H₉• + H₂8.7
•CH₃c-C₅H₁₀ + •CH₃ → c-C₅H₉• + CH₄11.2
•OHc-C₅H₁₀ + •OH → c-C₅H₉• + H₂O1.8

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing insights into macroscopic properties based on the underlying molecular behavior.

The behavior of (2-hexyloctyl)cyclopentane in a liquid phase is governed by its interactions with the surrounding solvent molecules. MD simulations can model this behavior and be used to calculate key thermodynamic properties, such as the solvation free energy. This property represents the energy change associated with transferring a molecule from a vacuum (gas phase) into a solvent. nih.gov

The simulation process involves placing a model of the (2-hexyloctyl)cyclopentane molecule into a box filled with explicit solvent molecules (e.g., water for an aqueous environment, or hexane (B92381) for a nonpolar environment). The interactions are described by a force field. To calculate the solvation free energy, alchemical transformation methods like thermodynamic integration or free energy perturbation are commonly used. nih.govmpg.de These methods gradually "turn on" or "turn off" the interactions between the solute and the solvent over the course of the simulation, allowing for the calculation of the free energy difference between the solvated and unsolvated states.

The solvation free energy is typically partitioned into contributions from:

Cavitational energy: The energy required to create a solute-sized cavity in the solvent.

Van der Waals interactions: Attractive and repulsive forces between the solute and solvent.

Electrostatic interactions: Interactions due to the partial charges on the atoms, which are negligible for a nonpolar molecule like (2-hexyloctyl)cyclopentane in a nonpolar solvent but relevant in polar solvents.

(2-hexyloctyl)cyclopentane is a representative of the class of Multiply Alkylated Cyclopentane (MAC) fluids, which are used as high-performance lubricants, particularly in demanding applications like spacecraft. morressier.commst.edu MD simulations are invaluable for understanding their behavior at the interface between two surfaces under shear (tribology).

Non-equilibrium molecular dynamics (NEMD) simulations are performed on models consisting of a thin film of MAC molecules confined between two solid surfaces (e.g., iron oxide or alumina). mst.eduaiche.org These simulations provide molecular-level insights into lubricant performance by revealing:

Molecular Ordering: Unlike symmetric molecules that tend to form distinct layers under confinement, the complex, branched structure of MACs resists this layering tendency. This structural asymmetry is believed to be key to their effectiveness as lubricants. mst.eduaiche.org

Surface Interactions: The alkyl branches can adopt non-trans conformations that allow them to lie parallel to the confining surfaces. This enhances the interaction with the surface, creating an "anchor" effect that stabilizes the lubricant film. aiche.org

Rheological Properties: Simulations can predict properties like viscosity and shear stress, correlating them with molecular dynamics, such as conformational and rotational motion. morressier.com

Table 3: Key Findings from MD Simulations of Multiply Alkylated Cyclopentane (MAC) Lubricants

Property InvestigatedKey FindingImplication for Lubrication
Film Structure under ConfinementHighly branched structure resists the formation of ordered, solid-like layers. mst.eduaiche.orgMaintains fluid-like properties under pressure, preventing seizure.
Molecular Orientation at InterfaceAlkyl side chains orient parallel to the surface, enhancing van der Waals interactions. aiche.orgStronger adhesion to the surface, forming a robust lubricating film.
Response to ShearRotational and conformational dynamics contribute to the observed rheological behavior. morressier.comDissipates energy at the molecular level, reducing friction.

Prediction of Thermochemical Properties and Spectroscopic Parameters

Computational methods can predict various thermochemical and spectroscopic properties, which are crucial for chemical process design and structural elucidation.

High-accuracy composite quantum mechanical methods (e.g., G3MP2, CBS-QB3, W1X) are used to predict gas-phase thermochemical properties. nih.govnih.gov These multi-step methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a more manageable computational cost. Predicted properties include:

Standard Enthalpy of Formation (ΔfH°)

Standard Entropy (S°)

Heat Capacity (Cp)

Spectroscopic parameters can also be accurately predicted. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear shielding tensors. nih.gov These tensors can be converted into chemical shifts (δ), providing a powerful tool for assigning peaks in experimental spectra and confirming molecular structures. researchgate.net

For vibrational spectroscopy (Infrared and Raman), DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net After geometry optimization, a frequency calculation yields a set of normal modes, each corresponding to a specific molecular vibration (e.g., C-H stretch, CH₂ bend). These predicted frequencies, often systematically scaled to correct for approximations in the method, can be compared directly with experimental spectra to identify characteristic functional groups and confirm structural features.

Table 4: Types of Computationally Predicted Parameters for (2-hexyloctyl)cyclopentane

Property TypeSpecific ParameterCommon Computational Method
ThermochemicalEnthalpy of Formation (ΔfH°)Composite methods (e.g., CBS-QB3, W1X)
ThermochemicalEntropy (S°), Heat Capacity (Cp)DFT frequency calculation (for vibrational part)
Spectroscopic¹³C and ¹H NMR Chemical ShiftsDFT with GIAO method
SpectroscopicIR/Raman Vibrational FrequenciesDFT frequency calculation

Advanced Applications and Engineering Research of Cyclopentane, 2 Hexyloctyl

Tribological Applications of Multiply Alkylated Cyclopentanes (MAC)

Multiply Alkylated Cyclopentanes (MACs), including the specific compound Cyclopentane (B165970), (2-hexyloctyl)-, represent a significant advancement in synthetic lubricant technology. semanticscholar.org These fluids are synthesized by reacting cyclopentadiene (B3395910) with various alcohols in the presence of a strong base, followed by hydrogenation. This process results in a mixture of di-, tri-, tetra-, or penta-alkylated cyclopentanes, with the distribution controlled by varying reaction conditions. nasa.gov MACs offer a unique combination of properties, such as low vapor pressure, good lubricity, and long life, effectively merging the most desirable characteristics of perfluoropolyethers and synthetic hydrocarbons. nasa.gov

Development of Next-Generation Synthetic Hydrocarbon Lubricants

MACs are at the forefront of the development of next-generation synthetic hydrocarbon lubricants. nyelubricants.com Their molecularly homogenous structure, a product of rigidly controlled chemical processes, makes them more consistent, predictable, and robust than their petroleum-based counterparts. nyelubricants.com This engineered molecular structure provides superior thermo-oxidative stability, allowing them to withstand higher temperatures and last three to five times longer than conventional oils. nyelubricants.com A key advantage of MACs is their significantly lower volatility compared to petroleum base stocks, which translates to a longer operational life and a broader effective temperature range. nyelubricants.com These properties, combined with high film strength, enable MACs to bear heavier loads and operate at faster speeds, thereby providing enhanced wear prevention. nyelubricants.comnyelubricants.com

The development of MAC-based lubricants has been driven by the increasing demands of advanced applications, particularly in the aerospace industry, where lubricants must perform reliably under extreme conditions. nlgi.org The shift from mineral oil-based lubricants to synthetic MAC-based lubricants for long-life missions in spacecraft is a testament to their superior performance in terms of volatility and vacuum wear characteristics. researchgate.net

Performance Evaluation under Extreme Conditions (e.g., Ultrahigh Vacuum, Low Temperature)

The performance of MAC lubricants has been extensively evaluated under extreme conditions, particularly in ultrahigh vacuum and at various temperatures, which are critical for space applications.

Ultrahigh Vacuum: MACs exhibit very low vapor pressure, which is a critical attribute for lubricants used in vacuum environments to prevent evaporation and ensure long-term performance. nasa.govnlgi.org Studies comparing MACs with other space-grade lubricants, such as perfluoropolyethers (PFPEs), have shown that MAC oils provide superior performance in vacuum environments at room temperature. nasa.gov For instance, bearing life tests have demonstrated a significant life increase when using a formulated MAC (Pennzane®) compared to a PFPE. nasa.gov A vacuum Spiral Orbit Tribometer (SOT) also showed a 50-fold life improvement for Pennzane® compared to a chemically similar PFPE fluid under boundary lubrication conditions at room temperature and a vacuum of less than 10-6 Pa. nasa.gov

Temperature Extremes: The performance of MACs is temperature-dependent. In lower temperature tests (75°C), MAC lubricants like Pennzane® X-1000 and X-2000 have been shown to outperform PFPEs by more than an order of magnitude, with most tests being suspended without bearing failure. nasa.gov However, at higher temperatures (110° to 122° C), lubricant evaporation becomes a key factor, and PFPEs can outperform MACs. nasa.gov This indicates that while MAC-based lubricants are suitable for higher temperature applications in space mechanisms, their lifetime may be limited by evaporation in the 75°C to 110°C range, a limitation that could potentially be mitigated in properly sealed systems. nasa.gov The operational temperature range for MAC products is generally considered to be between -50°C and 125°C. nyelubricants.com

Interactive Data Table: Lubricant Performance Under Vacuum

Lubricant Test Temperature (°C) Average Cycles to Failure Key Observation Reference
Pennzane® X-2000 75 ± 1 > 2.8 x 10^6 (most tests suspended) Outperformed PFPE nasa.gov
Fomblin® Z25 (PFPE) 75 ± 1 ~6.2 x 10^5 Shorter life than MAC at this temp nasa.gov
Pennzane® X-2000 110 ± 5 1.8 x 10^5 Performance limited by evaporation nasa.gov
Fomblin® Z25 (PFPE) 122 ± 5 3.4 x 10^5 Outperformed MAC at higher temp nasa.gov

Tribochemical Degradation Mechanisms and Surface Interactions

Under boundary lubrication conditions, the chemical degradation of MACs is a significant factor influencing their performance and lifespan. diva-portal.org This degradation is often induced tribochemically, where the lubricant reacts with nascent metal surfaces exposed during wear. researchgate.netnasa.gov

Investigations into the decomposition of MACs in steel-on-steel sliding contacts under vacuum have revealed fragmentation and oxidation reactions. researchgate.netfraunhofer.de These reactions are believed to be an interaction with the oxide layer and the freshly exposed bearing steel. researchgate.netfraunhofer.de The process involves the MAC oil molecules reacting with the clean iron surface, leading to the breaking of C-C bonds and the formation of radicals. researchgate.net These radicals can then generate alkenes, which may be further attacked by other radicals, leading to the formation of larger molecules like oligomers and polymers. researchgate.net A side reaction involving the production of iron carboxylate salts has also been observed. researchgate.net

The evolution of hydrogen gas has been detected during the tribochemical degradation of MACs, and post-test analysis of bearing components has shown increased hydrogen content in samples lubricated with MAC fluid. researchgate.netfraunhofer.de The chemical reactivity of the bearing material itself plays a crucial role in the lubricant's lifetime, as the consumption of the lubricant is primarily due to its tribochemical reaction with the substrate. nasa.gov It has been noted that MAC oil chemical degradation is often an effect of wear rather than the cause of failure itself. researchgate.net

Role as a Base Oil in Lubricant Formulations

Cyclopentane, (2-hexyloctyl)- and other MACs serve as a high-performance base oil in various lubricant formulations, particularly for demanding applications like those in the aerospace and semiconductor industries. nlgi.orgnyelubricants.com For instance, tris(2-octyldodecyl) cyclopentane is used as the synthetic hydrocarbon base fluid for greases designed for aerospace applications, where low vapor pressure and good thermal stability are paramount. nlgi.org

MACs combine the low vapor pressure characteristic of PFPEs with the superior lubricity and film strength of polyalphaolefins (PAOs). nyelubricants.com Their molecular structure is resistant to wear-related breakdown, making them suitable for heavily loaded, metal-on-metal applications. nyelubricants.com The high surface tension of MAC fluids contributes to good film strength, ensuring that moving parts remain coated to minimize friction and contact. nyelubricants.com These fluids are compatible with a wide range of materials, including many plastics and elastomers. nyelubricants.com

Additive Compatibility and Synergistic Effects in Lubricant Systems

The performance of MAC-based lubricants can be significantly enhanced through the use of additives. MACs can be formulated with a variety of additives, such as anti-wear agents, extreme pressure agents, and antioxidants, to achieve the desired performance characteristics. nyelubricants.com

Research has explored the compatibility and synergistic effects of various additives with MAC base oils:

Solid Lubricant Additives: Studies have investigated the use of solid additives like carbon nanotubes (CNTs), multilayer graphene (MG), and silver microparticles in MACs for applications such as sliding electrical contacts. nih.gov Results indicated that CNTs and MG in MACs exhibited lower and more stable electrical contact resistance and better lubricity compared to silver microparticles. nih.gov The favorable performance is attributed to the high conductivity and specific structure of these additives, combined with the chemical inertness of the MAC base oil. nih.gov

Traditional and Developmental Additives: The compatibility of traditional additives like tricresol phosphate (B84403) with MACs has been studied. Computational and experimental results suggest that tricresol phosphate has limited compatibility with 1,3,4-tri-(2-octyldodecyl) cyclopentane. researchgate.net In contrast, developmental additives like tri-(2-octyldodecyl) phosphate have shown excellent compatibility, ease of forming a shear film, higher strength, and low energy dissipation, making them a promising additive for MAC lubricants. researchgate.net

Synergistic Lubrication: The concept of synergistic effects, where the combined effect of the base oil and additives is greater than the sum of their individual effects, is crucial in lubricant formulation. For example, the use of FeS particles as an oil additive has been shown to have a synergistic effect with a sulfurized layer on steel, where the particles are absorbed onto the wearing surface to supplement the loss of the sulfurized layer. researchgate.net This principle of solid-liquid synergistic lubrication is key to achieving enhanced performance. researchgate.net

Interactive Data Table: Effect of Additives on Coefficient of Friction (COF) in MACs

Lubricant Formulation Average Coefficient of Friction (COF) Stability of Friction Reference
Pure MACs ~0.12 Less Stable nih.gov
MACs + Ag Reduced by >40% vs. Pure MACs Not Stable (Higher SD) nih.gov
MACs + CNTs Reduced by >40% vs. Pure MACs Stable nih.gov
MACs + MG Reduced by >40% vs. Pure MACs Stable nih.gov

Role as a Solvent in Advanced Chemical Processes

While the primary focus of research on Cyclopentane, (2-hexyloctyl)- and related MACs has been on their tribological properties, the broader class of cyclopentane derivatives also serves important roles as solvents in various chemical processes. Cyclopentane itself is a hydrocarbon that appears as a clear liquid with a mild gasoline-like odor and is known to dissolve well in organic solvents. echemi.com Its ability to dissolve oils, resins, and other nonpolar substances makes it a useful solvent in both laboratory and industrial settings, including in the pharmaceutical and adhesives industries. echemi.com

The use of specific long-chain alkylated cyclopentanes like Cyclopentane, (2-hexyloctyl)- as solvents in advanced chemical processes is less documented in publicly available literature compared to their lubricant applications. However, the chemical properties that make MACs effective lubricant base oils—such as their chemical inertness and thermal stability—are also desirable qualities for a process solvent, particularly in reactions that require high temperatures or non-reactive media. nih.govresearchgate.net The molecular structure of these compounds suggests they would be effective nonpolar solvents.

Green Solvent Applications in Industrial Synthesis

The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. chemeo.com While "Cyclopentane, (2-hexyloctyl)-" is not prominently featured as a mainstream green solvent, its physical properties suggest a potential for such applications. Green solvents are often characterized by low toxicity, high boiling points (reducing volatility and workplace exposure), and biodegradability. nih.gov

"Cyclopentane, (2-hexyloctyl)-", a high-molecular-weight hydrocarbon, possesses a high boiling point and consequently low vapor pressure, which are desirable traits for reducing volatile organic compound (VOC) emissions. chemeo.comnist.gov Its non-polar nature would make it a suitable replacement for traditional non-polar solvents like toluene (B28343) or hexane (B92381) in specific applications where polarity is a key factor. rsc.org For instance, in reactions involving non-polar reactants, it could serve as a high-temperature reaction medium. However, its efficacy and "greenness" would need to be rigorously evaluated through comprehensive studies on its biodegradability and ecotoxicity.

Table 1: Physicochemical Properties of Cyclopentane, (2-hexyloctyl)-

Property Value
Molecular Formula C19H38
Molecular Weight 266.5 g/mol
CAS Number 55044-77-4
IUPAC Name 2-hexyloctylcyclopentane

Source: PubChem CID 300474 nih.gov

Optimization of Reaction Media for Specific Chemical Transformations

The choice of a reaction medium can significantly influence reaction rates, yields, and selectivity. The optimization of reaction media often involves tailoring the solvent's properties to the specific needs of a chemical transformation. The branched, saturated hydrocarbon structure of "Cyclopentane, (2-hexyloctyl)-" imparts high thermal and chemical stability. This stability would be advantageous in reactions requiring high temperatures or involving reactive reagents where the solvent must remain inert.

In specialized syntheses, an inert, high-boiling solvent is often required to achieve the desired reaction kinetics or to facilitate the removal of lower-boiling byproducts. While there is a lack of specific research demonstrating the use of "Cyclopentane, (2-hexyloctyl)-" as an optimized reaction medium, its properties are analogous to other high-molecular-weight alkanes and cycloalkanes used in such contexts. Its utility would be most probable in transformations like high-temperature esterifications or certain organometallic reactions where solvent participation is undesirable.

Material Science Applications

The application of "Cyclopentane, (2-hexyloctyl)-" in material science is not well-documented. However, based on the properties of similar long-chain hydrocarbons, potential roles can be hypothesized.

Polymer and Composite Material Formulation

In the formulation of polymers and composite materials, non-reactive, high-molecular-weight hydrocarbons can sometimes be used as processing aids, plasticizers, or lubricants to improve the workability and final properties of the material. A composite material is produced from two or more constituent materials with notably dissimilar chemical or physical properties, which are merged to create a material with properties unlike the individual elements. wikipedia.org

Given its high boiling point and thermal stability, "Cyclopentane, (2-hexyloctyl)-" could potentially function as a stable processing oil in the compounding of certain elastomers or thermoplastics. Its role would be to reduce viscosity during processing without significant evaporation. However, there is no specific publicly available research to confirm its use in these applications. The compatibility of such a non-polar hydrocarbon with various polymer matrices would be a critical factor in determining its suitability.

Specialty Fluid Development

The most significant and well-documented application area for compounds structurally related to "Cyclopentane, (2-hexyloctyl)-" is in the development of specialty fluids, particularly high-performance lubricants. A class of synthetic hydrocarbons known as Multiply Alkylated Cyclopentanes (MACs) are prized for their excellent lubricating properties, low volatility, and good thermal stability. nlgi.orgnasa.gov MACs are synthesized by reacting cyclopentadiene with various alcohols and then hydrogenating the products. nasa.gov

These fluids are particularly valuable in demanding environments such as aerospace applications, where lubricants must perform reliably under hard vacuum and extreme temperatures. nlgi.orgnasa.gov For instance, tris(2-octyldodecyl)cyclopentane is a MAC fluid used as a base for aerospace-grade greases due to its extremely low vapor pressure and wide serviceable temperature range. nlgi.org

Table 2: Comparative Properties of a MAC Fluid and a Perfluoropolyether (PFPE) Fluid

Property Tris(2-octyldodecyl)cyclopentane (MAC) Fomblin® Z25 (PFPE)
Chemical Family Synthetic Hydrocarbon Perfluoropolyether
Viscosity at 100°C 15 mm²/s Not specified
Viscosity at 40°C 108 mm²/s Not specified
Flash Point 300°C Not applicable
Density at 25°C 0.841 g/cm³ Not specified
Vapor Pressure at 25°C 9.5 x 10⁻¹² Torr Not specified

Source: NLGI Spokesman nlgi.org

Research has shown that MAC-based lubricants can offer superior anti-wear capabilities compared to other high-performance lubricants like perfluoropolyethers (PFPEs) in steel-on-steel contacts. researchgate.net The long alkyl chains attached to the cyclopentane ring in these molecules are thought to provide excellent boundary lubrication. Given its structure as a di-alkylated cyclopentane, "Cyclopentane, (2-hexyloctyl)-" would be considered a member of this class of compounds and is expected to exhibit similar beneficial properties for specialty fluid development.

Environmental Occurrence, Fate, and Ecotoxicological Implications

Occurrence in Environmental Matrices and Complex Mixtures

Cyclopentane (B165970), (2-hexyloctyl)- has been identified in specific natural and potentially in anthropogenic materials, highlighting its distribution in the environment.

Scientific analysis has confirmed the presence of Cyclopentane, (2-hexyloctyl)- in the n-hexane extract of the stem-bark of Garcinia kola, a plant species found in tropical regions. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as a constituent of the plant's extract iau.iriau.irresearchgate.netsmujo.idnih.gov. The identification was based on the mass spectrum and retention time of the compound during the GC-MS analysis.

Table 1: Detection of Cyclopentane, (2-hexyloctyl)- in Garcinia kola

Plant PartExtraction SolventAnalytical MethodCompound Detected
Stem-barkn-hexaneGC-MSCyclopentane, (2-hexyloctyl)-

Currently, there is no available scientific literature that specifically reports the detection of Cyclopentane, (2-hexyloctyl)- in incinerator ash. Municipal solid waste incinerator ash is a complex mixture of inorganic and organic substances, and its composition can vary significantly depending on the waste input and incineration conditions researchgate.net. While various hydrocarbons may be present in incinerator ash, the specific identification of Cyclopentane, (2-hexyloctyl)- has not been documented in the reviewed studies.

Bioaccumulation Potential and Environmental Mobility

The potential for Cyclopentane, (2-hexyloctyl)- to accumulate in living organisms and its mobility in the environment can be inferred from its physicochemical properties.

The octanol-water partition coefficient (log K_ow_ or LogP) is a key indicator of a substance's lipophilicity and its potential to bioaccumulate in the fatty tissues of organisms. A high LogP value suggests a greater affinity for fatty tissues and a higher potential for bioaccumulation wikipedia.org. For Cyclopentane, (2-hexyloctyl)-, an estimated XlogP3-AA value of 9.70 has been reported, indicating a very high lipophilicity thegoodscentscompany.com. Substances with a log K_ow_ greater than 5 are generally considered to have a high potential for bioaccumulation wikipedia.org. The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, is another important measure. While a specific BCF for this compound is not available, its high LogP value suggests that its BCF is likely to be significant sfu.cawikipedia.orgnih.gov.

The environmental mobility of a chemical is largely influenced by its water solubility and its tendency to adsorb to soil and sediment. The estimated water solubility of Cyclopentane, (2-hexyloctyl)- is extremely low, at approximately 5.08 x 10^-5^ mg/L at 25°C thegoodscentscompany.com. This low water solubility suggests that it will have a strong tendency to partition from water into soil and sediment. The adsorption of organic chemicals to soil is often correlated with their hydrophobicity; highly hydrophobic compounds tend to adsorb strongly to the organic matter in soil, which limits their mobility in the environment nih.govmdpi.commdpi.com. Given its high LogP and low water solubility, Cyclopentane, (2-hexyloctyl)- is expected to have low mobility in soil and a high affinity for sediment in aquatic environments.

Table 2: Estimated Physicochemical Properties and Environmental Fate Indicators for Cyclopentane, (2-hexyloctyl)-

PropertyEstimated ValueImplication
Octanol-Water Partition Coefficient (XlogP3-AA)9.70 thegoodscentscompany.comHigh bioaccumulation potential
Water Solubility5.08 x 10^-5^ mg/L @ 25°C thegoodscentscompany.comLow environmental mobility, high partitioning to soil/sediment

Advanced Analytical Method Development for Cyclopentane, 2 Hexyloctyl

Development of Quantitative Analytical Techniques for Complex Matrices

Analyzing Cyclopentane (B165970), (2-hexyloctyl)- in complex matrices like lubricating oils requires highly efficient separation and detection techniques. The matrix itself consists of a vast number of structurally similar hydrocarbons, which can cause significant interference. Quantitative analysis demands methods that can isolate the target analyte from this background and provide a precise measurement of its concentration.

Standard gas chromatography (GC) may be insufficient for resolving the numerous isomers present in hydrocarbon mixtures. libretexts.org To overcome this, multidimensional chromatographic techniques such as comprehensive two-dimensional gas chromatography (GC×GC) and liquid chromatography coupled with gas chromatography (LC-GC) offer superior separation power. chromatographyonline.comchromatographyonline.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique employs two columns with different stationary phases connected in series. acs.orgmdpi.com The separation in GC×GC is based on two distinct properties, typically volatility in the first dimension and polarity in the second. acs.org This orthogonality provides a significant increase in peak capacity and resolution, allowing for the separation of structurally similar compounds like alkylcyclopentanes from other hydrocarbons in a complex sample. chromatographyonline.comacs.org For instance, a non-polar column could be used in the first dimension to separate compounds by their boiling points, followed by a more polar column in the second dimension to separate isomers based on their shape and polarity. mdpi.com This approach is particularly effective for detailed hydrocarbon analysis in petroleum products. acs.org

Liquid Chromatography-Gas Chromatography (LC-GC): The coupling of LC and GC is a powerful tool for analyzing complex mixtures by providing a preliminary group-type separation before GC analysis. chromatographyonline.com Normal-phase LC can be used to fractionate a sample into different compound classes, such as saturates, olefins, and aromatics. The fraction containing the saturated hydrocarbons, including Cyclopentane, (2-hexyloctyl)-, can then be transferred to a GC system for detailed analysis. chromatographyonline.com This pre-separation step significantly reduces the complexity of the sample introduced into the GC, minimizing co-elution and improving quantification accuracy. chromatographyonline.com

Table 1: Comparison of Advanced Chromatographic Techniques for Hydrocarbon Analysis
TechniquePrinciplePrimary Application for Cyclopentane, (2-hexyloctyl)-AdvantagesReferences
GC×GCTwo-dimensional separation using two different GC columns. Separation is typically based on volatility and polarity.Resolving isomers and separating from complex hydrocarbon background in fuels and lubricants.Greatly enhanced peak capacity and resolution; Structured chromatograms (chemical class patterns). acs.org, chromatographyonline.com, mdpi.com
LC-GCLC provides a pre-separation of the sample into fractions based on compound class (e.g., saturates, aromatics) before GC analysis.Isolation of the saturated hydrocarbon fraction containing the target compound from interfering aromatic compounds in mineral oils.Reduces sample complexity for GC analysis; High orthogonality between separation dimensions; Prevents column overload. chromatographyonline.com, chromatographyonline.com

The choice of detector is critical for achieving the required sensitivity and selectivity for quantitative analysis. For saturated hydrocarbons like Cyclopentane, (2-hexyloctyl)-, which lack a chromophore, standard UV detectors are unsuitable.

Flame Ionization Detector (FID): The FID is a widely used detector in gas chromatography for the analysis of hydrocarbons. alphalab.com It offers high sensitivity, a wide linear range, and a nearly universal response to compounds containing carbon-hydrogen bonds. processsensing.comametekmocon.com This makes it well-suited for the quantitative analysis of saturated hydrocarbons. However, the FID provides no structural information, making positive identification reliant solely on retention time, which can be challenging in complex mixtures. youtube.com

Mass Spectrometry (MS): Coupling gas chromatography with mass spectrometry (GC-MS) provides both high sensitivity and definitive compound identification. mdpi.com The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. nih.gov This allows for the positive identification of Cyclopentane, (2-hexyloctyl)- even if it co-elutes with other compounds. Modern high-resolution mass spectrometry (HRMS) offers even greater specificity, enabling the determination of elemental composition.

Inductively Coupled Plasma (ICP) Spectroscopy: While not a primary detector for intact hydrocarbon molecules, ICP can be used for elemental analysis to monitor additive packages in lubricants, which may contain elements other than carbon and hydrogen. machinerylubrication.com This technique atomizes the sample in a high-temperature plasma and measures the emitted light at element-specific wavelengths. machinerylubrication.com

Table 2: Detector Technologies for the Analysis of Cyclopentane, (2-hexyloctyl)-
DetectorCoupled TechniquePrinciple of OperationSelectivityReferences
Flame Ionization Detector (FID)GCMeasures the current produced by the combustion of organic compounds in a hydrogen flame.Responds to nearly all carbon-containing compounds; not selective. alphalab.com, processsensing.com, ametekmocon.com
Mass Spectrometry (MS)GC, LCIonizes molecules and separates them based on their mass-to-charge ratio.Highly selective; provides structural information for definitive identification. nih.gov, mdpi.com
Infrared (IR) DetectorGC, LCMeasures the absorption of infrared radiation by molecules at specific vibrational frequencies.Provides functional group information; can be selective for specific compound classes. ethz.ch, acs.org

In-Situ and Operando Spectroscopic Analysis in Application Studies

Understanding the behavior of Cyclopentane, (2-hexyloctyl)- during its application, for example as a component in a lubricant, requires analytical techniques that can monitor the system in real-time and under operating conditions. In-situ (in the original position) and operando (under working conditions) spectroscopy provide these capabilities.

Lubricants are subjected to extreme temperatures and pressures in tribological contacts, leading to chemical degradation. astm.org In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for monitoring these changes as they occur. ethz.chmdpi.com

By incorporating an Attenuated Total Reflection (ATR) element into a tribometer, the chemical composition of the lubricant film at the metal-lubricant interface can be continuously monitored. ethz.ch Changes in the infrared spectrum can be correlated with specific degradation pathways. For instance, the appearance and growth of absorption bands in the carbonyl region (around 1700-1750 cm⁻¹) is a direct measure of oxidation. machinerylubrication.com Similarly, the formation of nitration or sulfation products can be tracked by monitoring their characteristic IR absorbances. machinerylubrication.com This allows researchers to study the degradation kinetics of the base oil and additives, including saturated hydrocarbons like Cyclopentane, (2-hexyloctyl)-, under realistic stress conditions. azom.com

Spectroscopic methods are essential tools for real-time reaction monitoring in synthetic chemistry, falling under the umbrella of Process Analytical Technology (PAT). mt.com These techniques allow for the continuous tracking of reactant consumption and product formation without the need for sampling and offline analysis.

For reactions involving Cyclopentane, (2-hexyloctyl)-, such as its synthesis or controlled oxidation, in-situ FTIR or Raman spectroscopy can be employed. mt.com A probe can be inserted directly into the reaction vessel to acquire spectra at regular intervals. The concentration of reactants, intermediates, and products can then be determined by analyzing the changes in the intensity of their characteristic spectral bands. This data-rich approach provides detailed kinetic information, enabling a deeper understanding of reaction mechanisms and facilitating process optimization. mt.com For example, the progress of cyclopentane oxidation can be followed by monitoring the disappearance of C-H stretching bands and the appearance of C=O and O-H bands from oxidation products. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Tailored Derivatives

The synthesis of "Cyclopentane, (2-hexyloctyl)-" and its derivatives is a cornerstone for enabling their application. While methods for the preparation of multi-alkylated cyclopentanes exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. A key area of interest is the catalytic alkylation of cyclopentane (B165970) or its precursors with long-chain alkenes. lumenlearning.comlibretexts.org Current methods often rely on multi-step processes that can be resource-intensive.

Future synthetic strategies may include:

Catalytic Distillation: This technique combines reaction and separation in a single unit, potentially leading to higher efficiency and lower costs in the production of cyclopentane derivatives.

Novel Catalyst Development: Research into new catalytic systems, such as those based on amorphous nickel, could offer improved reaction rates and selectivity, reducing the cost and environmental impact of synthesis. google.com

Bio-based Feedstocks: The conversion of biomass-derived molecules into high-density cycloalkanes is a promising avenue for producing sustainable versions of "Cyclopentane, (2-hexyloctyl)-". researchgate.netnih.gov This approach aligns with the growing demand for renewable and environmentally friendly chemical production.

The ability to tailor the molecular structure of these compounds with high precision will be critical for optimizing their performance in specific applications. This includes controlling the length and branching of the alkyl chains to fine-tune properties such as viscosity, thermal stability, and lubricity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Property Prediction and Material Design

The advent of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the design and optimization of chemical compounds. nih.gov For "Cyclopentane, (2-hexyloctyl)-" and its derivatives, these computational tools can accelerate the discovery of new materials with desired properties, significantly reducing the need for extensive and time-consuming experimental work. youtube.com

Key areas for the application of AI and ML include:

Quantitative Structure-Property Relationship (QSPR) Modeling: AI algorithms can be trained on existing data to establish robust relationships between the molecular structure of alkylated cyclopentanes and their physical and chemical properties. nih.govarxiv.org This allows for the rapid prediction of properties for novel, unsynthesized derivatives.

Predictive Maintenance and Lubricant Performance: In the context of lubricants, ML models can analyze data from machinery to predict the remaining useful life of a lubricant and identify early signs of failure. mdpi.commachinerylubrication.com This is particularly relevant for high-performance lubricants based on multiply-alkylated cyclopentanes (MACs).

Fuel Design and Optimization: AI-driven frameworks can be employed to design fuel mixtures with specific performance targets, such as high octane (B31449) numbers and low sooting tendencies. nih.govyoutube.com "Cyclopentane, (2-hexyloctyl)-" could be a component in such optimized fuel formulations.

The integration of AI and ML into the research and development workflow will enable a more targeted and efficient approach to designing next-generation materials based on the "Cyclopentane, (2-hexyloctyl)-" scaffold.

Expanding Applications in Emerging Technological Fields

Multiply-alkylated cyclopentanes (MACs), the class of compounds to which "Cyclopentane, (2-hexyloctyl)-" belongs, are already recognized for their exceptional properties, making them suitable for demanding applications. science.govsemanticscholar.org Future research is expected to expand their use in a variety of emerging technological fields.

Potential and existing applications include:

High-Performance Lubricants: MACs exhibit excellent thermal and oxidative stability, low volatility, and good lubricity, making them ideal for use in extreme environments such as aerospace and vacuum applications. researchgate.netnyelubricants.com "Cyclopentane, (2-hexyloctyl)-" with its long alkyl chains, is a promising candidate for such high-performance lubricants. nist.gov

Sustainable Aviation Fuels (SAFs): Cycloalkanes are a valuable component of jet fuel due to their high energy density. researchgate.netnih.govrsc.org Bio-based routes to cycloalkanes, including derivatives of "Cyclopentane, (2-hexyloctyl)-", could play a significant role in the decarbonization of the aviation industry. rsc.org

Advanced Materials: The unique properties of MACs could be leveraged in the development of new materials with tailored thermal and mechanical properties.

The following table summarizes some of the key properties of MACs that make them suitable for these applications:

PropertyBenefit
High Thermal StabilitySuitable for high-temperature applications
Low VolatilityLong service life, suitable for vacuum environments
Good LubricityReduces friction and wear in mechanical systems
High Energy DensityValuable component for high-performance fuels

Comprehensive Life Cycle Assessment and Sustainability Studies

As with any chemical compound intended for widespread use, a thorough understanding of its environmental impact is essential. A comprehensive Life Cycle Assessment (LCA) for "Cyclopentane, (2-hexyloctyl)-" would evaluate its environmental footprint from raw material extraction to end-of-life. api.orgmdpi.com

Key aspects of an LCA and sustainability study would include:

Cradle-to-Gate Analysis: This would assess the environmental impacts associated with the production of the compound, including the energy and raw materials consumed and the waste generated. api.org

Use Phase Analysis: For applications such as lubricants and fuels, the use phase can have significant environmental implications. This would involve evaluating the efficiency and emissions during the product's operational life.

End-of-Life Scenarios: The fate of the compound after its intended use, whether through recycling, degradation, or disposal, is a critical component of its sustainability profile. High molecular weight hydrocarbons can be persistent in the environment. lyellcollection.orgresearchgate.net

Comparison with Alternatives: An LCA would also involve comparing the environmental performance of "Cyclopentane, (2-hexyloctyl)-" with existing petroleum-based and bio-based alternatives. diva-portal.org

Conducting a thorough LCA will be crucial for guiding the sustainable development and application of "Cyclopentane, (2-hexyloctyl)-" and ensuring its long-term viability as a high-performance chemical. researchgate.net

Q & A

Q. What experimental parameters are critical for determining the suitability of cyclopentane derivatives as blowing agents in polyurethane foam synthesis?

Methodological Answer: Researchers should focus on measuring thermal conductivity , cell structure uniformity (via SEM imaging), and volatility profiles during foam expansion. Comparative studies with traditional blowing agents (e.g., HCFCs) must include lifecycle assessments (LCAs) to evaluate environmental trade-offs, such as global warming potential (GWP) and ozone depletion potential (ODP) .

Q. How can cyclopentane derivatives be optimized as working fluids in organic Rankine cycle (ORC) systems for waste heat recovery?

Methodological Answer: Thermodynamic analysis should prioritize isentropic efficiency and temperature glide using tools like REFPROP or CoolProp. Experimental validation requires constructing a closed-loop ORC test rig to measure pressure-enthalpy diagrams under varying heat source temperatures (e.g., 100–200°C). Cost-benefit analysis must integrate material compatibility data (e.g., with aluminum heat exchangers) to avoid degradation .

Advanced Research Questions

Q. What methodologies resolve contradictions in cyclopentane’s reported environmental benefits versus its flammability risks in refrigeration systems?

Methodological Answer: Adopt a multivariate risk assessment framework :

  • Quantify flammability limits (LFL/UFL) using ASTM E681-15 standards.
  • Model leak scenarios via computational fluid dynamics (CFD) to assess ignition probabilities.
  • Cross-reference with real-world performance data from industrial refrigeration units in regions with stringent safety regulations (e.g., EU F-Gas Directive) .

Q. What advanced synthesis routes improve the yield of (2-hexyloctyl)-cyclopentane while minimizing branched isomer formation?

Methodological Answer: Utilize homogeneous catalysis (e.g., Rhodium-based catalysts) under controlled pressure (10–15 bar) to favor linear alkyl chain addition. Monitor reaction pathways via in-situ FTIR spectroscopy and optimize solvent polarity (e.g., hexane vs. toluene) to suppress side reactions. Post-synthesis purification should employ simulated moving bed (SMB) chromatography to isolate target isomers .

Q. How can researchers design experiments to validate cyclopentane’s insulation performance in extreme-temperature environments?

Methodological Answer: Conduct accelerated aging tests by exposing cyclopentane-based insulation panels to thermal cycling (-40°C to +80°C) and humidity (85% RH). Measure k-factor degradation over 1,000 cycles using guarded hot plate apparatus (ASTM C177). Compare results with molecular dynamics simulations predicting long-term stability of cyclopentane’s lattice structure .

Data Analysis & Interpretation

Q. What statistical approaches reconcile discrepancies in cyclopentane’s thermodynamic properties across literature sources?

Methodological Answer: Apply meta-regression analysis to datasets from NIST Chemistry WebBook and proprietary industry reports. Weight data points by measurement precision (e.g., ±0.5% for high-accuracy calorimetry). Outliers should be scrutinized for experimental conditions (e.g., impurity levels >1% skewing vapor pressure curves) .

Q. How do researchers assess the environmental impact of cyclopentane leakage in large-scale refrigeration systems?

Methodological Answer: Deploy tracer gas techniques (e.g., sulfur hexafluoride) to simulate leaks in pilot-scale refrigeration units. Use gas chromatography-mass spectrometry (GC-MS) to track dispersion rates. Integrate findings with probabilistic models (Monte Carlo simulations) to estimate atmospheric residence times and regional GWP contributions .

Experimental Design

Q. What protocols ensure reproducibility in cyclopentane-based solvent applications for polymer synthesis?

Methodological Answer: Standardize solvent purity (>99.5%) via gas chromatography and pre-treat with molecular sieves to remove moisture. Document Hansen solubility parameters (δD, δP, δH) to match polymer polarity. For kinetic studies, use stopped-flow spectroscopy to track reaction rates under inert atmospheres .

Tables for Key Parameters

Parameter Optimal Range Measurement Standard Reference
Thermal Conductivity (foam)18–22 mW/m·KASTM C518
Isentropic Efficiency (ORC)75–85%ASME PTC 50
Flammability Limits (vol%)1.4–8.3 (LFL/UFL)ASTM E681-15
Purity (synthesis)>99.5%GC-MS (ASTM D5134)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.